4-(Piperazin-1-YL)piperidine-4-carboxylic acid
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Overview
Description
4-(Piperazin-1-YL)piperidine-4-carboxylic acid is a heterocyclic compound that features both piperazine and piperidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes that are optimized for high yield and purity. These methods may include the use of solid-phase synthesis techniques and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-YL)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or piperidine rings are functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while reduction reactions yield amines .
Scientific Research Applications
4-(Piperazin-1-YL)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-4-carboxylic acid and its various substituted forms.
Piperazine derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-chloroethyl)piperazine.
Uniqueness
4-(Piperazin-1-YL)piperidine-4-carboxylic acid is unique due to its dual piperazine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile functionalization and the potential for diverse pharmacological activities .
Properties
CAS No. |
1247083-01-7 |
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Molecular Formula |
C10H19N3O2 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
4-piperazin-1-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19N3O2/c14-9(15)10(1-3-11-4-2-10)13-7-5-12-6-8-13/h11-12H,1-8H2,(H,14,15) |
InChI Key |
HPYAUWCUNUYIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C(=O)O)N2CCNCC2 |
Origin of Product |
United States |
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